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Small Cardioactive Peptide B (SCPB) - 84746-43-0

Small Cardioactive Peptide B (SCPB)

Catalog Number: EVT-283619
CAS Number: 84746-43-0
Molecular Formula: C52H80N14O11S2
Molecular Weight: 1141.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Small cardioactive peptide B is a neurally active peptide, stimulates adenylate cyclase activity in particulate fractions of both heart and gill tissues with EC50s of 0.1 and 1.0 μM, respectively.
Synthesis Analysis

The synthesis of Small Cardioactive Peptide B involves several key steps:

  1. Precursor Protein Identification: The peptide is derived from a precursor protein that is synthesized in specific neurons (B1 and B2) within the central nervous system of Aplysia. This precursor contains a hydrophobic leader sequence followed by the amino acid sequences for Small Cardioactive Peptide B and Small Cardioactive Peptide A, flanked by known proteolytic processing sites .
  2. cDNA Cloning: Researchers have isolated a complementary DNA clone encoding the precursor protein through differential screening of a buccal cDNA library. This clone is approximately 1394 nucleotides long and includes an open reading frame of 408 base pairs .
  3. Radiolabeled Probes: The synthesis process utilizes radiolabeled cDNA probes to identify mRNA specifically expressed in the target neurons, facilitating the study of gene expression related to the peptide's production .
Molecular Structure Analysis

The molecular structure of Small Cardioactive Peptide B consists of 136 amino acids. The peptide's sequence is characterized by its hydrophobic leader sequence, which is essential for its processing and secretion. The precise arrangement of amino acids contributes to its functional properties, particularly its ability to interact with receptors at neuromuscular junctions .

Chemical Reactions Analysis

Small Cardioactive Peptide B undergoes several chemical reactions within the biological context:

  1. Proteolytic Processing: The precursor protein is cleaved at specific sites to release Small Cardioactive Peptide B and other neuropeptides. This processing is crucial for activating the peptide's biological functions.
  2. Receptor Binding: Upon release, Small Cardioactive Peptide B binds to receptors on target neurons, leading to downstream signaling events that enhance cyclic adenosine monophosphate levels, thereby modulating neuronal excitability and synaptic transmission .
Mechanism of Action

Small Cardioactive Peptide B exerts its effects through a well-defined mechanism:

  1. Receptor Interaction: The peptide binds to specific receptors on cholinergic inhibitory neurons and sensory neurons at the neuromuscular junction.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing intracellular levels of cyclic adenosine monophosphate. Elevated cyclic adenosine monophosphate enhances neuronal excitability and synaptic plasticity, influencing feeding behavior and muscle contractions .
Physical and Chemical Properties Analysis

The physical and chemical properties of Small Cardioactive Peptide B include:

  • Solubility: Highly soluble in aqueous solutions, typical for neuropeptides.
  • Stability: Sensitive to enzymatic degradation; stability can be enhanced through specific modifications during synthesis.
  • pH Sensitivity: Optimal activity typically occurs within physiological pH ranges (around pH 7.4).

Relevant Data

  • Molecular Formula: C₆₇H₉₁N₁₅O₁₃S (indicative based on typical structures)
  • Melting Point: Not typically defined due to its nature as a peptide.
Applications

Small Cardioactive Peptide B has several scientific applications:

  1. Neuroscience Research: It serves as a model for studying neuropeptide function in synaptic transmission and behavior modulation.
  2. Pharmacological Studies: Investigated for potential therapeutic roles in modulating neuronal activity in various neurological disorders.
  3. Behavioral Studies: Used to understand the cellular mechanisms underlying feeding behaviors in molluscs, contributing to broader insights into animal behavior.
Evolutionary Biology and Phylogenetic Distribution of SCPB in Invertebrates

Phylogenetic Conservation of SCPB Across Molluscan Taxa

Small Cardioactive Peptide B (SCPB) exhibits remarkable phylogenetic conservation across molluscan lineages while displaying lineage-specific adaptations. The peptide was first characterized in the gastropod Aplysia californica as an 11-amino acid peptide (sequence: MNYLAFPRMa) with cardioexcitatory properties [4] [9]. Subsequent research confirmed SCPB orthologs in multiple gastropod taxa, including the freshwater snails Lymnaea stagnalis and Planorbarius corneus, the terrestrial slug Limax maximus, and the nudibranchs Melibe leonina and Hermissenda crassicornis [1] [5] [8]. The SCPB precursor gene structure is particularly conserved, featuring a signal peptide followed by one or two SCP sequences and intervening spacer peptides. In Lymnaea, the SCP gene encodes both SCPA (SGYLAFPRMamide) and SCPB (pQNYLAFPRMamide) on a single precursor protein [10], whereas in Aplysia, SCPA and SCPB derive from separate but homologous precursor genes [9].

Notably, SCPB-like immunoreactivity is absent in non-molluscan invertebrates like cestodes (Diphyllobothrium dendriticum) except after artificial cultivation, suggesting this neuropeptide family arose early in molluscan evolution [7]. Within mollusks, heterobranch gastropods (including opisthobranchs and pulmonates) show the highest conservation, while bivalves express structurally distinct cardioactive peptides. Mass spectrometry analyses confirm that the mature SCPB peptide maintains a conserved C-terminal amidation and core -YXFPRM motif across species, critical for receptor binding [4] [10].

Table 1: Phylogenetic Distribution of SCPB in Molluscan Taxa

TaxonSpeciesSCPB SequencePrecursor OrganizationExpression Sites
OpisthobranchiaAplysia californicaMNYLAFPRMaSingle SCPB precursorBuccal ganglia, gut neurons
PulmonataLymnaea stagnalispQNYLAFPRMaSCPA+SCPB on one precursorB2 motoneurons, feeding system
NudipleuraMelibe leoninaMNYLAFPRMa-like*Unknown28-36 cerebral neurons, esophagus
CephalopodaSepia officinalisNot detectedDistinct CCAP peptidesOviduct, nidamental glands
CestodaDiphyllobothriumInducible expressionAbsent in larvaeScolex neurons (adults only)

*Immunoreactivity suggests structural similarity; exact sequence unconfirmed. Sources: [1] [7] [9]

Comparative Neuroanatomical Localization in Gastropods and Pteropods

SCPB exhibits distinct neuroanatomical distribution patterns across molluscan nervous systems, with particularly detailed mapping in gastropods. Immunohistochemical studies in the nudibranch Melibe leonina identified 28–36 SCPB-like-immunoreactive neurons in the cerebral ganglion and one large neuron in each buccal ganglion [1]. The pedal ganglia neuropil showed dense SCPB-like varicosities, primarily from projecting axons rather than local interneurons. Retrograde tracing with Neurobiotin confirmed that SCPB neurons in the cerebral and pleural ganglia project through the pedal-pedal connective to innervate contralateral pedal regions [1]. This contrasts with the neuroanatomy of the pteropod Clione limacina, where SCPB enhances prey capture responses but shows more restricted buccal ganglion localization [5].

Crucially, homologous feeding interneurons exhibit conserved SCPB expression across nudipleuran gastropods. In Hermissenda crassicornis and Melibe leonina, identified "SLB" (SCPB Large Buccal) neurons in the buccal ganglia co-express SCPB with other neuropeptides like FMRFamide and LFRFamide [8]. Similarly, Pleurobranchaea californica’s Ventral White Cell (VWC) interneuron—a functional homolog of SLB cells—contains SCPB peptides alongside FMRFamide and pedal peptide-like neuropeptides [8]. These neurons innervate the esophagus and modulate feeding motor programs.

Table 2: SCPB Localization in Homologous Feeding Interneurons of Nudipleuran Gastropods

SpeciesNeuron TypeGanglion LocationCo-expressed PeptidesProjection Sites
Melibe leoninaSLB cellsBuccalSCPB, FMRFa, LFRFa, MIP-relatedEsophagus, buccal musculature
Hermissenda crassicornisSLB cellsBuccalSCPB, FMRFa, LFRFa, FCAPEsophagus, cerebral commissures
Pleurobranchaea californicaVentral White CellBuccalSCPB, FMRFa, QNFLa (pedal peptide)Esophagus, proboscis nerves

Sources: [1] [8]

Peripherally, SCPB extensively innervates the digestive tract. In Melibe, SCPB-immunoreactive fibers form dense networks along the esophageal length [1]. This parallels findings in Limax maximus, where SCPB co-localizes with FMRFamide in penial and crop nerves [6], and in Lymnaea, where B2 motoneurons innervate the foregut with SCPB-containing terminals [10]. Such conservation underscores SCPB’s role in modulating feeding-related musculature.

Evolutionary Divergence of SCPB and SCPA Precursor Proteins

The SCP gene family reveals significant evolutionary divergence in precursor architecture and peptide processing between molluscan lineages. In Aplysia, SCPA and SCPB derive from separate genes encoding distinct precursors, each yielding a single mature peptide [9]. Conversely, in the pulmonate Lymnaea stagnalis, a single SCP gene encodes a polyprotein precursor organized as: signal peptide – SCPB – spacer peptide – SCPA – spacer peptide [10]. This precursor undergoes tissue-specific proteolytic cleavage to yield both peptides. Mass spectrometry of Lymnaea B2 neurons confirmed the presence of processed SCPA (SGYLAFPRMamide) and SCPB (pQNYLAFPRMamide), validating this biosynthetic pathway [10].

Sequence alignment of precursor proteins reveals conserved motifs flanking the bioactive peptides. The dibasic cleavage sites (KR, RR) preceding and following SCP sequences are conserved across gastropods [10]. Additionally, a Glu/Gln-rich region N-terminal to SCPB in Lymnaea may facilitate precursor folding or processing. Notably, SCPB sequences exhibit higher conservation than SCPA: the C-terminal pentapeptide -AFPRMa is invariant, while N-terminal residues vary (e.g., MN- in Aplysia vs. pQN- in Lymnaea) [9] [10]. This suggests stronger functional constraints on SCPB’s receptor interaction domain.

Table 3: Evolutionary Divergence in SCP Precursor Proteins

FeatureAplysia californicaLymnaea stagnalisMelibe leonina (predicted)
GenesSeparate SCPA/SCPB genesSingle SCP geneUnknown (likely single gene)
Precursor Length~80 aa (each)187 aa~100-150 aa*
Mature PeptidesSCPA: SGDPLDLRFMa; SCPB: MNYLAFPRMaSCPA: SGYLAFPRMa; SCPB: pQNYLAFPRMaSCPB-like: MNYLAFPRMa*
Cleavage SitesFlanking dibasic residues (KR, RR)Flanking dibasic residues (KR, RK)Conserved dibasic motifs
Post-Translational ModificationsC-terminal amidationC-terminal amidation, N-terminal pyroglutamate (SCPB)C-terminal amidation expected

*Based on immunohistochemistry and transcriptome analysis [1] [8] [10]

The functional implications of this divergence are illustrated by differential receptor specificity. In Aplysia, SCPA and SCPB activate distinct receptors on the heart despite structural similarity [9]. In contrast, Lymnaea SCPA and SCPB exhibit identical stimulatory effects on the foregut, suggesting functional redundancy post-duplication [10]. Transcriptome analyses of nudipleurans (Melibe, Hermissenda, Pleurobranchaea) indicate SCP precursors intermediate in organization between Aplysia and Lymnaea, with evidence for lineage-specific gene duplications or losses [8]. This evolutionary plasticity enables tailored modulation of feeding circuits while preserving core bioactivity.

Properties

CAS Number

84746-43-0

Product Name

Small Cardioactive Peptide B (SCPB)

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide

Molecular Formula

C52H80N14O11S2

Molecular Weight

1141.4 g/mol

InChI

InChI=1S/C52H80N14O11S2/c1-29(2)25-37(63-48(74)38(26-32-15-17-33(67)18-16-32)64-49(75)39(28-42(54)68)62-45(71)34(53)19-23-78-4)47(73)59-30(3)44(70)65-40(27-31-11-7-6-8-12-31)51(77)66-22-10-14-41(66)50(76)61-36(13-9-21-58-52(56)57)46(72)60-35(43(55)69)20-24-79-5/h6-8,11-12,15-18,29-30,34-41,67H,9-10,13-14,19-28,53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,73)(H,60,72)(H,61,76)(H,62,71)(H,63,74)(H,64,75)(H,65,70)(H4,56,57,58)/t30-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

IDATZUYVZKJKRE-SXMXEBDWSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N

Solubility

Soluble in DMSO

Synonyms

Met-Asn-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH2
methionyl-asparaginyl-tyrosyl-leucyl-alanyl-phenylalanyl-prolyl-arginyl-methioninamide
SCPB
small cardioactive peptide B

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)N

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